molecular formula C11H13ClFN3O B1448523 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride CAS No. 1461708-25-7

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride

Cat. No.: B1448523
CAS No.: 1461708-25-7
M. Wt: 257.69 g/mol
InChI Key: ALVJDUCVRIFBIL-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 1,2,4-oxadiazole chemistry has evolved significantly over the past several decades, with the heterocycle gaining recognition as a valuable pharmacophore in medicinal chemistry. The oxadiazole ring system was historically known as furadiazole and exists in four different isomeric forms depending on the position of nitrogen atoms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. Among these isomers, the 1,2,4-oxadiazole heterocycle has been extensively explored over the last 40 years, bringing forth a vast number of compounds exhibiting diverse biological activities. The scientific attention for oxadiazole applications has been continuously rising since the year 2000, as demonstrated by Web of Science data.

The specific compound 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride belongs to a class of fluorinated oxadiazole derivatives that have emerged as important synthetic targets. The incorporation of fluorine atoms into pharmaceutical compounds has become increasingly significant due to their ability to enhance metabolic stability, alter electronic properties, and improve bioavailability. Research has shown that the development of synthetic methodologies for accessing 1,2,4-oxadiazoles has been driven by their potential as bioisosteric replacements for ester and amide functionalities.

Table 1: Historical Development of Oxadiazole Research

Time Period Key Development Reference
Pre-2000 Initial recognition of oxadiazole pharmacophores
2000-2010 Rising scientific attention and expanded applications
2010-2020 Advanced synthetic methodologies and biological evaluations
2020-Present Comprehensive reviews and novel therapeutic applications

Significance in Oxadiazole Chemistry

The 1,2,4-oxadiazole heterocycle demonstrates significant importance in modern pharmaceutical chemistry due to its bioisosteric equivalence with ester and amide moieties. This bioisosteric relationship arises from the possibility of creating specific interactions, particularly hydrogen bonding, making it a valuable alternative when the instability of ester and amide groups is observed, such as when hydrolysis may occur. The heterocycle has been proven to exhibit inhibitory potency against various biological targets including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, efflux pump, cyclooxygenases, and butyrylcholinesterase.

Recent comprehensive studies have revealed that 1,2,4-oxadiazole derivatives possess a wide range of biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. The compound this compound specifically represents an important structural variation within this class, incorporating both the fluorophenyl moiety and the propylamine side chain that may contribute to enhanced biological activity and pharmacokinetic properties.

Table 2: Biological Activities of 1,2,4-Oxadiazole Derivatives

Activity Type Mechanism Target Reference
Anticancer Tubulin binding, growth factor inhibition MCF-7, A549, MDA MB-231 cell lines
Antimicrobial Cell membrane disruption Gram-positive and Gram-negative bacteria
Anti-inflammatory Cyclooxygenase inhibition COX-1 and COX-2
Neuroprotective Receptor affinity σ₁, σ₂, orexin, kappa opioid receptors

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound possesses the molecular formula C₁₁H₁₂FN₃O and features a complex structural arrangement that can be described through multiple chemical identifiers. The SMILES notation for this compound is C1=CC(=CC=C1C2=NOC(=N2)CCCN)F, while the InChI representation is InChI=1S/C11H12FN3O/c12-9-5-3-8(4-6-9)11-14-10(16-15-11)2-1-7-13/h3-6H,1-2,7,13H2.

The compound classification places it within the broader category of fluorinated heterocyclic compounds, specifically as a 1,2,4-oxadiazole derivative with aromatic substitution. The presence of the fluorine atom at the para-position of the phenyl ring significantly influences the electronic properties of the molecule, while the propylamine chain provides opportunities for additional intermolecular interactions. The hydrochloride salt form enhances the compound's solubility and stability characteristics, making it more suitable for various applications.

Table 3: Chemical Identifiers for this compound

Identifier Type Value
Molecular Formula C₁₁H₁₂FN₃O
SMILES C1=CC(=CC=C1C2=NOC(=N2)CCCN)F
InChI InChI=1S/C11H12FN3O/c12-9-5-3-8(4-6-9)11-14-10(16-15-11)2-1-7-13/h3-6H,1-2,7,13H2
InChIKey KAMZFYAIDNHZDU-UHFFFAOYSA-N
CID 16767764

Structural Relationship to Other 1,2,4-Oxadiazole Derivatives

The structural framework of this compound shares fundamental characteristics with other members of the 1,2,4-oxadiazole family while exhibiting unique substitution patterns that distinguish it from related compounds. Comparative analysis reveals significant structural relationships with compounds such as 3-[3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine, which features an extended alkyl chain instead of the fluorine substitution. The presence of the fluorine atom in the para-position of the phenyl ring represents a key structural modification that affects the compound's electronic properties and potential biological interactions.

Research has demonstrated that systematic comparison of 1,2,4-oxadiazole isomers reveals significant differences in physicochemical properties. Studies of matched pairs in pharmaceutical compound collections have shown that structural modifications within the oxadiazole framework can lead to substantial changes in lipophilicity, metabolic stability, cardiac safety profiles, and aqueous solubility. The difference in profile between various oxadiazole regioisomers can be rationalized by their intrinsically different charge distributions and dipole moments.

Synthetic approaches to 1,2,4-oxadiazole derivatives have been extensively developed, with one-pot synthesis methods enabling the preparation of 3,5-disubstituted derivatives from carboxylic acids and nitriles. The cyclodehydration process typically involves elevated temperatures and specific reagents such as 1,1'-carbonyldiimidazole or N-(3-(dimethylamino)propyl)-N'-ethylcarbodiimide in combination with 1-hydroxy-7-aza-1H-benzotriazole. These synthetic methodologies have facilitated the preparation of diverse structural analogues for structure-activity relationship studies.

Table 4: Structural Comparison of Related 1,2,4-Oxadiazole Derivatives

Compound Substituent Pattern Molecular Formula Key Structural Feature Reference
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine Para-fluoro, propylamine C₁₁H₁₂FN₃O Fluorine substitution
3-[3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine Para-decyl, propylamine C₂₁H₃₃N₃O Extended alkyl chain
3-[3-[2-(4-Fluorophenyl)propan-2-yl]-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-amine Para-fluoro, branched alkyl C₁₅H₂₀FN₃O Tertiary carbon center

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O.ClH/c12-9-5-3-8(4-6-9)11-14-10(16-15-11)2-1-7-13;/h3-6H,1-2,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVJDUCVRIFBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H12ClFN2O
  • CAS Number : 500025-07-0
  • Molecular Weight : 232.68 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including the target compound. The Minimum Inhibitory Concentration (MIC) values for various synthesized oxadiazoles indicate promising antibacterial and antifungal activities. For instance:

  • Compounds with similar structures have shown MIC values as low as 750 µg/mL against fungal pathogens and significant antibacterial activity compared to standard drugs .

Antitumor Activity

The compound's structural characteristics suggest potential antitumor properties. Research indicates that oxadiazole derivatives exhibit antiproliferative effects against various cancer cell lines. Notably:

  • In vitro studies demonstrated that related oxadiazole compounds effectively inhibited the growth of human cancer cell lines such as HCT-116 and PC-3, with IC50 values ranging from 13.62 mM to 21.74 mM .

Antioxidant Properties

Oxadiazole derivatives are also recognized for their antioxidant capabilities. The DPPH radical scavenging assay has been employed to evaluate their efficacy:

  • Compounds related to this compound exhibited significant radical scavenging activity, indicating potential for use in oxidative stress-related conditions .

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is influenced by their chemical structure. The presence of electron-withdrawing groups such as fluorine enhances the activity against microbial and cancer cell lines. SAR studies suggest that modifications in the oxadiazole ring can lead to variations in potency and selectivity .

Study on Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that compounds with a 4-fluorophenyl group showed superior antimicrobial activity compared to their non-fluorinated counterparts. The study reported:

  • MIC Values : 250 µg/mL for Staphylococcus aureus and 500 µg/mL for Escherichia coli for selected derivatives.

Evaluation of Antitumor Activity

In another investigation involving various oxadiazole compounds, it was found that those with specific substitutions exhibited notable cytotoxicity against prostate cancer cells (PC-3). The results indicated:

  • IC50 Values : Ranged from 15 to 25 µM across different compounds tested.

Scientific Research Applications

Chemical Properties and Structure

The compound features a molecular formula of C11H13ClFN3OC_{11}H_{13}ClFN_3O and a molecular weight of approximately 245.7 g/mol. Its structure is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its biological activity and ability to interact with various biological targets.

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The fluorophenyl group enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial membranes. Studies have shown that derivatives of oxadiazole can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

2. Anticancer Properties
The oxadiazole scaffold has been extensively studied for anticancer activity. Compounds similar to 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, derivatives targeting specific pathways in cancer cells have shown promise in preclinical studies.

3. Neurological Applications
There is growing interest in the neuroprotective effects of oxadiazole derivatives. Some studies suggest that these compounds may modulate neurotransmitter systems or provide protection against neurodegenerative processes. Research into their potential as therapeutic agents for conditions such as Alzheimer's disease or Parkinson's disease is ongoing.

Case Studies and Research Findings

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive and Gram-negative bacteria by oxadiazole derivatives.
Anticancer ResearchShowed that compounds with oxadiazole structures induce apoptosis in cancer cell lines through mitochondrial pathways.
Neuroprotective EffectsFound that certain oxadiazole derivatives protect neuronal cells from oxidative stress-induced damage.

Synthetic Routes and Modifications

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxadiazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : The introduction of the fluorophenyl group can be performed using halogenation techniques followed by nucleophilic substitution.
  • Salt Formation : Conversion to hydrochloride salt enhances solubility and stability for pharmacological testing.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Variations in the phenyl ring substituents significantly influence physicochemical and biological properties.

Compound Name Substituent Molecular Weight (g/mol) Key Properties Source
Target Compound 4-Fluorophenyl ~257.69 (HCl salt) Moderate hydrophobicity; potential S1P modulation
3-(3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride 2-Chloro-6-fluorophenyl 292.14 Enhanced halogen bonding; 95% purity
3-(3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride (SLF108185117) 4-Decylphenyl Not reported Increased lipophilicity; potential membrane-targeting applications
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride Thiophen-2-yl 245.73 Sulfur-containing heterocycle; altered electronic properties

Impact of Substituents :

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance metabolic stability and binding affinity to hydrophobic pockets.
  • Heteroaromatic rings (e.g., thiophene) introduce π-π stacking or hydrogen-bonding capabilities.

Variations in the Alkylamine Chain

The length and functionalization of the amine-bearing chain modulate solubility and receptor interactions.

Compound Name Chain Structure Molecular Weight (g/mol) Notes Source
Target Compound Propan-1-amine ~257.69 Balanced solubility and steric bulk for receptor binding
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride Ethan-1-amine 242.67 Shorter chain; reduced steric hindrance
{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride Methylamine 243.67 Direct methyl linkage; compact structure for enzymatic active sites
1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine Methylsulfanyl-propanamine 281.35 Sulfur atom enhances lipophilicity and metabolic stability

Chain Length and Functionalization :

Therapeutic Potential
  • The target compound and its analogs are explored as S1P transporter inhibitors , with fluorinated derivatives showing promise in autoimmune disease models.
  • Thiophene- and furan-substituted analogs exhibit distinct activity profiles in kinase inhibition assays.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent approach:

  • Formation of the 1,2,4-oxadiazole core by cyclization of appropriate amidoxime and carboxylic acid derivatives or their equivalents.
  • Introduction of the 4-fluorophenyl substituent at the 3-position of the oxadiazole ring.
  • Coupling or substitution to append the propan-1-amine side chain.
  • Conversion of the free amine to its hydrochloride salt for improved solubility and stability.

Detailed Preparation Steps

Synthesis of 1,2,4-Oxadiazole Core with 4-Fluorophenyl Substitution

  • Cyclization Method: The 1,2,4-oxadiazole ring is commonly synthesized by the cyclodehydration of amidoximes with carboxylic acid derivatives or acid chlorides. For the 4-fluorophenyl substitution, 4-fluorobenzoyl chloride or related activated derivatives are reacted with amidoximes under dehydrating conditions, often using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to promote ring closure.

  • Example from Literature: A related synthesis involves refluxing the precursor acid chloride in SOCl2 to form the acid chloride intermediate, which then reacts with an amidoxime to form the oxadiazole ring.

Introduction of the Propan-1-amine Side Chain

  • Amination: The propan-1-amine side chain can be introduced via nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group or carbonyl functionality at the corresponding position.

  • Hydrochloride Salt Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing the compound's crystallinity and handling properties.

Catalytic Cross-Coupling Approaches (Alternative)

  • Palladium-catalyzed cross-coupling reactions are used in related oxadiazole derivatives to introduce aryl groups or amine substituents. For example, trimethylstannyl derivatives can be coupled with halogenated pyridine or phenyl derivatives in the presence of palladium catalysts such as tetrakistriphenylphosphine palladium(0) or dichlorobistriphenylphosphine palladium(II).

  • These methods allow for regioselective substitution under mild conditions and can be adapted to introduce the 4-fluorophenyl group or the propan-1-amine moiety.

Representative Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Acid chloride formation SOCl2, reflux, 1 hour Converts carboxylic acid to acid chloride
2 Cyclodehydration Amidoxime + acid chloride, POCl3 or SOCl2, reflux Forms 1,2,4-oxadiazole ring
3 Amination Nucleophilic substitution or reductive amination Introduction of propan-1-amine side chain
4 Salt formation HCl in organic solvent or aqueous medium Formation of hydrochloride salt
5 Pd-catalyzed coupling (alt) Pd catalyst, trimethylstannyl derivative, aryl halide For aryl or amine substitution

Research Findings and Optimization Notes

  • The cyclization step to form the oxadiazole ring is sensitive to reaction temperature and solvent choice. Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or 1,4-dioxane are preferred for palladium-catalyzed steps.

  • Halogenation of the phenyl ring prior to coupling is efficiently done using iodine monochloride (ICl) or iodine with silver trifluoroacetate (CF3COOAg) at room temperature to introduce the halogen substituent necessary for subsequent coupling.

  • The palladium-catalyzed coupling reactions proceed optimally at 60–150 °C for 30 minutes to 12 hours depending on substrate reactivity and catalyst loading.

  • Yields for the amidoxime cyclization and amination steps typically range from moderate to good (40–80%), depending on purification methods and reaction scale.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Amidoxime cyclization Amidoxime + acid chloride, POCl3 or SOCl2 Direct ring formation Requires careful temperature control
Palladium-catalyzed coupling Pd catalyst, trimethylstannyl derivatives, aryl halides High regioselectivity, mild conditions Requires expensive catalysts, sensitive to moisture
Nucleophilic substitution Amines + halogenated intermediates Straightforward amine introduction May require protection/deprotection steps
Hydrochloride salt formation Treatment with HCl Improves solubility and stability Additional purification step

Q & A

Synthesis and Optimization

Basic Q1: What are standard protocols for synthesizing 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride? Methodological Answer: Synthesis typically involves coupling a nitrile derivative with hydroxylamine to form the oxadiazole ring. For example, 4-fluorobenzonitrile can react with hydroxylamine hydrochloride under reflux in ethanol, followed by condensation with β-alanine derivatives. The intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Key steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to prevent hydrolysis of the oxadiazole ring.

Advanced Q2: How can researchers optimize reaction yields when synthesizing analogs with electron-withdrawing substituents (e.g., 4-fluorophenyl)? Methodological Answer: Electron-withdrawing groups like fluorine increase oxadiazole ring stability but may reduce nucleophilicity. Optimization strategies include:

  • Catalyst Screening: Use coupling agents like DCC or HATU to enhance amide bond formation efficiency .
  • Temperature Control: Gradual heating (e.g., 60–80°C) improves cyclization without decomposing sensitive intermediates.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates .
    Yields should be validated via HPLC or NMR, with comparative studies against non-fluorinated analogs to assess substituent effects.

Structural Characterization

Basic Q3: What spectroscopic techniques are essential for characterizing this compound? Methodological Answer:

  • NMR: 1^1H and 13^13C NMR confirm the oxadiazole ring (characteristic peaks at δ 8.5–9.0 ppm for aromatic protons) and the propan-1-amine backbone. The 4-fluorophenyl group shows a doublet in 19^19F NMR .
  • Mass Spectrometry: High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns .
  • FT-IR: Absorption bands near 1650 cm1^{-1} (C=N stretch) and 1250 cm1^{-1} (C-F stretch) validate functional groups .

Advanced Q4: How can researchers resolve discrepancies in crystallographic data for oxadiazole derivatives? Methodological Answer: Discrepancies may arise from polymorphism or solvent inclusion. Strategies include:

  • SHELX Refinement: Use SHELXL for high-resolution data to model disorder or hydrogen bonding .
  • Powder XRD: Compare experimental patterns with simulated data from single-crystal structures .
  • Thermogravimetric Analysis (TGA): Assess solvent loss or decomposition to refine structural models .

Biological Activity

Basic Q5: What biological targets are associated with 1,2,4-oxadiazole derivatives like this compound? Methodological Answer: Oxadiazoles are explored as:

  • Sphingosine-1-phosphate (S1P) Receptor Modulators: Analogous compounds (e.g., SLF1081851) show activity in immune regulation .
  • Antimicrobial Agents: The fluorophenyl group enhances membrane permeability, targeting bacterial enzymes .
  • CNS Therapeutics: Amine functionality may improve blood-brain barrier penetration .

Advanced Q6: How can conflicting efficacy data in in vitro vs. in vivo studies be addressed? Methodological Answer:

  • Metabolic Stability Assays: Use liver microsomes to identify rapid degradation (e.g., amine oxidation) .
  • Prodrug Strategies: Modify the amine to a carbamate or acyloxyalkyl group to enhance bioavailability .
  • PK/PD Modeling: Corrogate plasma concentration data with target engagement metrics (e.g., receptor occupancy) .

Safety and Handling

Basic Q7: What safety precautions are critical when handling this compound? Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles (P280) .
  • Ventilation: Conduct reactions in fume hoods (P271) to avoid inhalation of fine particles (H315/H319) .
  • Storage: Keep in airtight containers under inert gas (P233/P410) to prevent moisture absorption .

Advanced Q8: How can researchers mitigate risks during scale-up synthesis? Methodological Answer:

  • Hazard Analysis: Perform DSC to identify exothermic decomposition risks (H242) .
  • Inert Atmosphere Processing: Use nitrogen purging for reactions involving flammable solvents (P210) .
  • Waste Management: Neutralize acidic byproducts with bicarbonate before disposal (P501) .

Computational and Structural Analysis

Basic Q9: What computational tools predict the reactivity of the oxadiazole ring? Methodological Answer:

  • DFT Calculations: Gaussian or ORCA software models electrophilic substitution at the oxadiazole C5 position .
  • Molecular Docking: AutoDock Vina assesses binding affinity to targets like S1P receptors .
  • QSAR Models: Correlate substituent effects (e.g., fluorine’s electronegativity) with bioactivity .

Advanced Q10: How can molecular dynamics (MD) simulations improve crystallization strategies? Methodological Answer:

  • Solvent Screening: MD predicts solvent interactions (e.g., DMSO vs. ethanol) to favor crystal nucleation .
  • Polymorph Control: Simulate temperature gradients to stabilize desired crystal forms .
  • Hydrogen Bond Networks: Analyze simulated packing diagrams to design co-crystallization agents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride

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